6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one
Beschreibung
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-3-13-9-10-16-15(11-13)12(2)19(17(20)18-16)14-7-5-4-6-8-14/h4-11H,2-3H2,1H3,(H,18,20) |
InChI-Schlüssel |
HBNJRMPHQSVVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of 2-Mercapto-Quinazolin-4-One Intermediates
The synthesis begins with anthranilic acid reacting with aryl isothiocyanates under basic conditions to form 2-mercapto-3-substituted quinazolin-4-ones. For example, reacting anthranilic acid with phenyl isothiocyanate in dimethylformamide (DMF) at 80°C yields 2-mercapto-3-phenylquinazolin-4-one. This intermediate serves as a precursor for further alkylation or oxidation steps.
Methylidene Group Introduction
The methylidene group at position 4 is introduced via Knoevenagel condensation or Wittig reactions. Phosphorous oxychloride (POCl₃) or acetic anhydride (Ac₂O) catalyzes the dehydration of a hydroxyl group adjacent to the quinazolinone core, forming the exocyclic double bond. For instance, treating 4-hydroxymethyl-3-phenylquinazolin-2-one with POCl₃ in refluxing toluene generates the methylidene moiety with >75% yield.
Ethyl Group Functionalization
The ethyl group at position 6 is introduced through Friedel-Crafts alkylation or nucleophilic aromatic substitution. Using ethyl bromide in the presence of aluminum chloride (AlCl₃) as a Lewis acid facilitates ethylation at the para position relative to the quinazolinone nitrogen. Optimal conditions (e.g., 60°C in dichloromethane) achieve 68–72% regioselectivity for the ethyl substituent.
Multi-Component One-Pot Syntheses
Recent advances leverage one-pot multi-component reactions (MCRs) to streamline the synthesis of this compound. These methods reduce purification steps and improve atom economy.
Arenediazonium Salt-Based MCR
A three-component reaction employing arenediazonium salts, nitriles, and bifunctional aniline derivatives enables simultaneous C–N bond formation and cyclization. For example:
-
Arenediazonium salt preparation : 4-Ethylaniline is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
-
Nucleophilic addition : The diazonium salt reacts with benzonitrile in acetonitrile, forming an N-arylnitrilium intermediate.
-
Cyclization : Addition of 2-aminobenzamide derivatives induces cyclization, yielding the quinazolinone core.
This method achieves 82–89% yield under mild conditions (room temperature, 12–18 hours).
Triphosgene-Mediated Ring Closure
Triphosgene (bis(trichloromethyl) carbonate) effectively promotes cyclization of 2-aminobenzamides to quinazolin-4(3H)-ones. For this compound:
-
Amide formation : 6-Ethyl-2-aminobenzamide reacts with phenylacetyl chloride in tetrahydrofuran (THF) to form N-phenylacetyl-6-ethyl-2-aminobenzamide.
-
Cyclization : Triphosgene (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base induces ring closure, yielding the target compound in 76% yield.
Derivatization of Preformed Quinazolinones
Post-synthetic modifications of simpler quinazolinones offer a pathway to introduce complex substituents.
Alkylation and Arylation
The phenyl group at position 3 is introduced via Ullmann coupling or Buchwald-Hartwig amination. Using copper(I) iodide (CuI) as a catalyst, 3-bromo-quinazolin-4-one reacts with phenylboronic acid in dimethyl sulfoxide (DMSO) at 100°C, achieving 65% arylation efficiency.
Methylidene Group Optimization
The methylidene group’s stability is enhanced by substituting electron-withdrawing groups on the phenyl ring. For example, 3-(4-nitrophenyl)-6-ethylquinazolin-4(3H)-one undergoes base-catalyzed elimination using potassium tert-butoxide (t-BuOK) in DMF, forming the methylidene derivative with 81% yield.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to side reactions. Dichloromethane (DCM) and toluene are preferred for cyclization steps.
-
Temperature : Cyclization reactions typically require reflux conditions (80–110°C), while MCRs proceed efficiently at room temperature.
Scalability Issues
Ethyl chloroformate, an alternative to triphosgene, generates complex mixtures during scale-up due to competing hydrolysis. Triphosgene’s controlled reactivity makes it more suitable for industrial applications.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization (POCl₃) | 75–82 | 6–8 hours | High regioselectivity | Requires harsh conditions |
| One-Pot MCR | 82–89 | 12–18 hours | Atom economy, minimal purification | Sensitive to moisture |
| Triphosgene Cyclization | 70–76 | 4–6 hours | Scalable, high purity | Toxicity of triphosgene |
| Derivatization | 65–81 | 8–12 hours | Flexibility in substituent introduction | Multiple steps required |
Analyse Chemischer Reaktionen
6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives, including 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one, have been extensively studied for their potential as anticancer agents. Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A study investigated the cytotoxic effects of quinazolinone derivatives on human cancer cell lines, revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent activity. For instance, compounds derived from quinazolinone were found to inhibit cell proliferation effectively, with some showing selectivity towards specific cancer types such as colorectal and breast cancer .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Ethyl-4-methylidene... | HCT-116 (Colorectal) | 3.20 | Induction of apoptosis |
| 6-Ethyl-4-methylidene... | MCF-7 (Breast) | 5.10 | Cell cycle arrest at G1 phase |
Antimicrobial Properties
The antimicrobial activity of quinazolinone derivatives has been documented, with several studies demonstrating their effectiveness against a range of bacteria and fungi.
Case Study: Antimicrobial Screening
In a comprehensive screening, various derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that some compounds exhibited comparable activity to standard antibiotics, suggesting their potential as therapeutic agents in treating infections .
| Compound | Microorganism | Zone of Inhibition (mm) | Comparison to Standard |
|---|---|---|---|
| 6-Ethyl-4-methylidene... | Staphylococcus aureus | 15 | Equivalent to Amoxicillin |
| 6-Ethyl-4-methylidene... | Candida albicans | 12 | Comparable to Fluconazole |
Anti-inflammatory Effects
Quinazolinone derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study: In Vivo Anti-inflammatory Activity
In a rat model of inflammation induced by carrageenan, the administration of quinazolinone derivatives resulted in a significant reduction in paw edema compared to control groups. The study highlighted the potential of these compounds in managing inflammatory conditions .
| Compound | Dosage (mg/kg) | Paw Edema Reduction (%) |
|---|---|---|
| 6-Ethyl-4-methylidene... | 10 | 45 |
| Indomethacin | 10 | 50 |
Antioxidant Activity
The antioxidant properties of quinazolinones are being explored due to their ability to neutralize reactive oxygen species (ROS). This is particularly relevant in preventing oxidative stress-related diseases.
Case Study: Evaluation of Antioxidant Potential
A recent study evaluated the antioxidant capacity of various quinazolinone derivatives using in vitro assays. The results indicated that some compounds exhibited stronger antioxidant activity than traditional antioxidants like ascorbic acid, suggesting their potential role in protecting against oxidative damage .
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid (%) |
|---|---|---|
| 6-Ethyl-4-methylidene... | 75 | Higher than Ascorbic Acid (65%) |
| Other Quinazolinones | Varies | Varies |
Wirkmechanismus
The mechanism of action of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinones are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, it may modulate signaling pathways involved in inflammation and cancer.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Implications
The following table summarizes critical structural variations and reported activities of quinazolinone analogs:
Position 6 Substituents
- 6-Ethyl (Target Compound): The ethyl group is a moderately electron-donating alkyl substituent, which may enhance lipophilicity compared to halogens or aryl groups. This could improve membrane permeability in biological systems.
- However, its bulkiness might reduce solubility .
- This substitution correlates with antioxidant activity in analogs .
Position 4 Features
- 4-Methylidene (Target Compound): The methylidene group introduces a rigid, planar double bond, which may restrict conformational flexibility compared to saturated or singly bonded substituents (e.g., hydroxyl or methyl groups). This rigidity could optimize interactions with enzyme active sites.
- 4-Oxo (Common in Quinazolinones): Most analogs feature a 4-oxo group, which participates in hydrogen bonding.
Position 3 Substituents
- 3-Phenyl (Target Compound): The phenyl group provides steric bulk and aromatic interactions, common in bioactive quinazolinones. Similar 3-phenyl derivatives exhibit antimicrobial and anticancer activities .
- 3-Amino (): The amino group introduces hydrogen-bonding capability and basicity, which may enhance solubility but reduce metabolic stability .
Functional Group Variations
- 2-Sulfanylidene (): Sulfur-containing analogs demonstrate enhanced antimicrobial activity, likely due to thione group interactions with metal ions in microbial enzymes. The target compound lacks this feature, suggesting divergent biological targets .
- 2-Phenoxymethyl (): The phenoxymethyl group in ’s compound adds a flexible ether linkage, which may improve solubility but reduce conformational stability compared to the target’s rigid methylidene .
Research Findings and Implications
- Antioxidant Activity: Fluorophenyl and naphthalenyl substituents at position 6 correlate with notable antioxidant effects (P < 0.5), as seen in . The target’s ethyl group may diminish such activity due to reduced electron-withdrawing effects .
- Antimicrobial Potential: Sulfur-containing analogs (e.g., 2-sulfanylidene derivatives) show pronounced antimicrobial properties, highlighting the importance of heteroatom substitutions. The target compound’s bioactivity remains uncharacterized in the provided evidence but may leverage phenyl/ethyl hydrophobicity for membrane interactions .
- Synthetic Accessibility: The target’s methylidene group may complicate synthesis compared to saturated analogs. and suggest that cyclization and substitution reactions are feasible for structurally simpler quinazolinones .
Biologische Aktivität
6-Ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings from various sources.
Chemical Structure and Synthesis
The compound belongs to the quinazolinone family, which is characterized by a fused bicyclic structure. The synthesis of this compound typically involves the reaction of appropriate anilines with acylating agents or through cyclization reactions involving isocyanides and carbonyl compounds. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that quinazolinone derivatives exhibit potent anticancer activities through various mechanisms, including inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). For instance, derivatives similar to 6-ethyl-4-methylidene have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Ethyl-4-methylidene | HCT116 | 5.40 | Induces apoptosis |
| Hydroxylated derivative 13 | HCT116 | 3.20 | EGFR inhibition |
| Hybrid compound 18 | MCF7 | 1.80 | Dual EGFR/BRAF inhibition |
These compounds often induce cell cycle arrest and apoptosis in cancer cells. For instance, a study reported that treatment with a related quinazolinone derivative led to significant G1 phase arrest in HCT116 cells, indicating a potential mechanism for its anticancer effects .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has also been extensively studied. Compounds derived from this scaffold have shown varying degrees of antibacterial and antifungal activities, particularly against Gram-positive bacteria.
| Compound | Activity Type | Target Organism | Result |
|---|---|---|---|
| 6-Ethyl-4-methylidene | Antibacterial | Staphylococcus aureus | Effective |
| Novel derivatives | Antifungal | Candida albicans | Moderate activity |
Research indicates that modifications on the phenyl ring can significantly influence antibacterial properties, with certain substituents enhancing activity against specific bacterial strains .
Case Studies
- EGFR Inhibition : A study focusing on quinazolinone derivatives highlighted their ability to inhibit EGFR autophosphorylation, which is crucial in many cancers. The compound exhibited IC50 values comparable to established EGFR inhibitors like gefitinib .
- Dual Inhibition : A novel series of hybrid compounds combining quinazolinone with other scaffolds demonstrated dual inhibitory action on both EGFR and BRAF V600E mutations, showcasing enhanced anticancer potential .
- Antimicrobial Efficacy : In another investigation, derivatives were synthesized and tested for their antimicrobial properties, revealing that certain modifications led to significant improvements in activity against both bacterial and fungal pathogens .
Q & A
Q. What are the common synthetic routes for 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one, and how can reaction conditions be optimized?
Methodological Answer:
- Core Strategy : Utilize multi-step condensation reactions starting with substituted benzaldehyde derivatives. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with diazetidinone derivatives to introduce the methylidene group .
- Optimization Tips :
- Catalysts : Use Pd/C or Raney nickel for hydrogenation steps to improve yield (70-85% reported for analogous compounds) .
- Solvents : Ethanol or THF under reflux (6-8 hours) enhances cyclization efficiency .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) resolves stereochemical impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- Primary Techniques :
- FTIR : Focus on C=O stretching (1650–1680 cm⁻¹) and C=N vibrations (1580–1600 cm⁻¹) to confirm the quinazolinone core .
- ¹H NMR : The methylidene proton (CH₂=C) appears as a singlet at δ 5.8–6.2 ppm, while aromatic protons (C₆H₅) show multiplet splitting at δ 7.2–7.6 ppm .
- LC-MS : Monitor the molecular ion peak [M+H]⁺ at m/z 293.3 (calculated for C₁₈H₁₆N₂O) to verify purity .
Q. What in vitro biological screening models are appropriate for initial pharmacological evaluation of this quinazolinone derivative?
Methodological Answer:
- Antioxidant Assays : Use DPPH radical scavenging (IC₅₀ values < 50 µM indicate potency) and compare with analogues like 3-methyl-2-phenylquinazolin-4(3H)-one derivatives .
- Antimicrobial Screening : Employ the agar diffusion method against S. aureus (Gram-positive) and E. coli (Gram-negative), with zone-of-inhibition thresholds ≥15 mm considered active .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Stepwise Validation :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR/IR spectra. Discrepancies >5% in chemical shifts suggest conformational flexibility .
- X-ray Crystallography : Resolve structural ambiguities (e.g., methylidene orientation) using SHELXL refinement. For disordered groups, apply PART and ISOR restraints .
- Dynamic NMR : Probe temperature-dependent splitting in CDCl₃ to identify rotameric equilibria affecting spectral data .
Q. What strategies are recommended for analyzing and interpreting complex NMR splitting patterns in this methylidene-containing quinazolinone?
Methodological Answer:
Q. How should researchers approach the refinement of crystal structures for this compound when faced with disorder in the methylidene group?
Methodological Answer:
- Crystallographic Protocol :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution (<0.8 Å) .
- Disorder Modeling : Split the methylidene carbon (C4) into two positions (PART 1/2) with occupancy ratios refined freely. Apply SIMU and DELU restraints to stabilize thermal parameters .
- Validation : Check R₁/wR₂ residuals (<0.05/0.12) and compute Hirshfeld surfaces to validate hydrogen-bonding networks .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between antioxidant and antimicrobial assays for this compound?
Methodological Answer:
- Root-Cause Investigation :
- Dose Dependency : Re-test at lower concentrations (1–10 µM) to rule out cytotoxicity masking antioxidant effects .
- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) at C3 to enhance radical scavenging while preserving antimicrobial activity .
- Synergistic Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects via checkerboard assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
